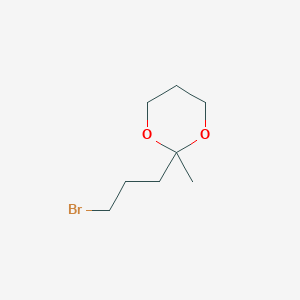

2-(3-溴丙基)-2-甲基-1,3-二噁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with alkyl halides . For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis

The molecular structure of similar compounds involves a dioxolane ring with a bromopropyl group attached . The exact structure of “2-(3-Bromopropyl)-2-methyl-1,3-dioxane” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include elimination reactions . These reactions involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, a refractive index of around 1.478, and a boiling point of around 88°C/10mmHg .科学研究应用

叠氮核苷酸的合成:2,2-五亚甲基-5-硝基-1,3-二噁烷与甲基 2-溴丙烯酸酯的迈克尔反应生成 α-溴-γ-硝酸酯,该硝酸酯转化为核苷酸的各种 5,5-双(羟甲基)吡咯烷类似物,突出了类似二噁烷化合物在核苷酸类似物合成中的用途 (Mironiuk-Puchalska 等人,2002).

化学性质估计:Aspen Plus 软件用于估计类似于 2-甲基-1,3-二噁烷的中间产物的性质,并模拟其从低浓度肉汤中的分离过程,强调了计算工具在研究和应用此类化合物中的相关性 (方云锦,2007).

可再生燃料添加剂:研究表明,像 2,3-丁二醇这样的化合物可以脱水形成二噁烷的复杂混合物,该混合物表现出很高的抗爆性和大净热值,标志着它们作为可持续汽油混合组分或工业溶剂的潜力 (Harvey 等人,2016).

有机合成中的溴化:二噁烷中 1-芳基乙酮和相关化合物的溴化导致 2,2-二溴-1-芳基乙酮的产生,突出了二噁烷化合物在促进有机合成中的卤化反应中的作用 (Terent’ev 等人,2006).

肽类似物合成:2-(2-溴乙基)-1,3-二噁烷和 2-(2-溴乙基)-1,3-二氧戊环的格氏试剂用于合成酮加合物,作为肽的酮亚甲基类似物的中间体,展示了二噁烷衍生物在合成生物活性分子中的应用 (Johnson & Miller,2009).

结构和光谱分析:专注于 2-甲基-1,3-二噁烷的微波光谱和结构参数的研究,提供了对这种化合物的分子结构和行为的见解,在材料科学和分子工程领域很有价值 (Mamleev 等人,2007).

聚酮化合物的合成:研究将溴丙基二噁烷衍生物转化为具有抗肿瘤活性的天然化合物的有价值的中间体,突出了二噁烷化合物在合成医学上重要的分子中的作用 (Shklyaruck,2015).

构象分析:各种 1,3-二噁烷衍生物的结构和构象分析提供了对它们的分子动力学的见解,这对于理解它们的化学行为和在各个科学领域的潜在应用至关重要 (Khazhiev 等人,2019).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromopropyl)-2-methyl-1,3-dioxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCSJCLVVSSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCCO1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-2-methyl-1,3-dioxane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2624637.png)

![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)

![N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide](/img/structure/B2624660.png)